1-methyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

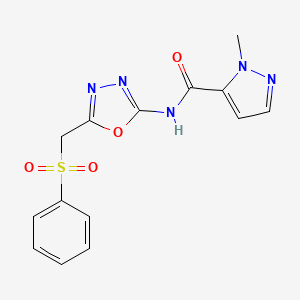

The compound 1-methyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide features a pyrazole core linked via a carboxamide bridge to a 1,3,4-oxadiazole ring substituted with a phenylsulfonylmethyl group. This structure combines two heterocyclic systems (pyrazole and oxadiazole) known for their bioactivity in agrochemical and pharmaceutical applications.

Properties

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O4S/c1-19-11(7-8-15-19)13(20)16-14-18-17-12(23-14)9-24(21,22)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHZVRAILPYAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole cores. One common approach is the reaction of 1-methyl-1H-pyrazole-5-carboxamide with phenylsulfonyl chloride under specific conditions to introduce the phenylsulfonyl group. Subsequent steps may include the formation of the oxadiazole ring through cyclization reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids.

Reduction: The oxadiazole ring can be reduced to form a corresponding amine.

Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions may require nucleophiles such as amines or alcohols, often under acidic or basic conditions.

Major Products Formed:

Oxidation can yield phenylsulfonyl derivatives.

Reduction can produce oxadiazole amines.

Substitution can result in various substituted pyrazoles.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological systems due to its unique structural features.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Derivatives with bulky substituents (e.g., 3b , 3d ) exhibit higher melting points (171–183°C), likely due to increased crystallinity from halogen or aryl interactions .

- Solubility : The sulfonyl group may improve aqueous solubility compared to purely hydrophobic analogs (e.g., 9g ), though this requires experimental validation.

Key Research Findings and Trends

- Insecticidal Activity : Oxadiazole derivatives with electron-deficient substituents (e.g., sulfonyl, chloro) demonstrate superior pest control. For instance, 9g achieved 100% efficacy, while thioacetyl derivatives (8a , 8d ) showed moderate activity .

- Synthetic Flexibility : The pyrazole-oxadiazole scaffold accommodates diverse substitutions (aryl, alkyl, halogen), enabling tailored bioactivity and physicochemical tuning .

- Comparative Limitations: Compounds lacking the oxadiazole moiety (e.g., 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in ) show reduced potency, underscoring the critical role of the heterocyclic bridge .

Biological Activity

1-Methyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that contains both pyrazole and oxadiazole moieties. This compound has garnered attention for its diverse biological activities, including potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. The unique structural features of this compound contribute to its biological efficacy, making it a subject of ongoing research.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

Synthesis Methodology

The synthesis typically involves several steps:

- Formation of Pyrazole Core : The initial step includes the reaction of 1-methyl-1H-pyrazole with various reagents to form the pyrazole backbone.

- Oxadiazole Ring Formation : The introduction of the oxadiazole ring is achieved through cyclization reactions involving phenylsulfonyl chloride.

- Final Derivatization : Further modifications may enhance biological activity or alter pharmacokinetic properties.

Table 1: Summary of Synthesis Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclocondensation | 1-methyl-1H-pyrazole |

| 2 | Cyclization | Phenylsulfonyl chloride |

| 3 | Derivatization | Various nucleophiles |

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and pyrazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can effectively inhibit the growth of various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines while sparing normal cells. The proposed mechanism involves the activation of apoptotic pathways through the modulation of specific signaling molecules.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Anti-inflammatory | Reduction in cytokine production | Modulation of immune response |

| Anticancer | Induction of apoptosis | Activation of apoptotic pathways |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial effects of related pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting a novel mechanism of action.

Case Study 2: Anti-inflammatory Mechanism

In another research article, the compound was tested in a murine model of inflammation. Results showed a marked decrease in edema and inflammatory markers when treated with the compound compared to controls, highlighting its potential for therapeutic use.

Q & A

Basic: How can researchers optimize the synthesis of 1-methyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide to improve yield and purity?

Methodological Answer:

Synthesis optimization involves:

- Reagent stoichiometry : Adjust molar ratios of key reactants (e.g., pyrazole-thiol derivatives and alkyl halides) to minimize side reactions. For example, using 1.1 equivalents of RCH2Cl relative to the pyrazole-oxadiazole precursor improves substitution efficiency .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution rates, as demonstrated in analogous oxadiazole syntheses .

- Catalysis : Potassium carbonate (K2CO3) is effective for deprotonation and facilitating nucleophilic attack in heterogeneous reaction conditions .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns resolves structurally similar byproducts, while mass spectrometry (MS) confirms molecular ion peaks .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Detect sulfonyl (S=O) stretches at ~1350 cm⁻¹ and amide (C=O) bands at ~1680 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using electrospray ionization (ESI) in positive ion mode .

Advanced: How can researchers resolve contradictions in reaction mechanism hypotheses for sulfonyl-oxadiazole coupling?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via time-resolved HPLC to distinguish between SN2 (bimolecular) vs. radical-mediated pathways .

- Computational Modeling : Use density functional theory (DFT) to calculate activation energies for proposed intermediates. For example, ICReDD’s quantum chemical reaction path searches can identify transition states .

- Isotopic Labeling : Introduce deuterium at the methylene bridge (C-H adjacent to sulfonyl) to track hydrogen transfer patterns via MS/MS fragmentation .

Advanced: What strategies mitigate data contradictions in biological activity assays (e.g., IC50 variability)?

Methodological Answer:

- Assay Standardization :

- Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Control solvent effects (e.g., DMSO ≤0.1% v/v) to prevent false positives in cell-based assays .

- Structural Validation : Cross-verify compound integrity post-assay via LC-MS to rule out degradation .

- Statistical Design : Apply factorial experimental design to isolate confounding variables (e.g., temperature, pH) impacting IC50 reproducibility .

Basic: How can researchers validate target engagement in biological studies?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics between the compound and purified target proteins (e.g., kinases) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .

- Mutagenesis : Engineer target proteins with point mutations (e.g., catalytic site residues) and assess activity loss .

Advanced: What computational tools predict the compound’s reactivity in complex biological matrices?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or serum proteins (e.g., albumin) to predict bioavailability .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to prioritize biological targets based on binding affinity scores .

- Metabolite Prediction : Employ in silico tools like GLORY or Meteor Nexus to forecast Phase I/II metabolism pathways .

Basic: How to address solubility challenges in in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use cyclodextrin-based formulations or PEG-400 to enhance aqueous solubility without cytotoxicity .

- pH Adjustment : Prepare stock solutions in mildly alkaline buffers (pH 7.4–8.0) to ionize the carboxamide group .

- Dynamic Light Scattering (DLS) : Monitor particle size distribution to confirm nanoaggregate formation .

Advanced: What experimental designs elucidate structure-activity relationships (SAR) for analogs?

Methodological Answer:

- Fragment-Based Screening : Replace the phenylsulfonyl group with bioisosteres (e.g., thiophene sulfonamides) and assess activity trends .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl vs. trifluoromethyl) to potency using multivariate regression .

- Crystallography : Solve X-ray structures of compound-target complexes to guide rational modifications (e.g., optimizing hydrogen-bond networks) .

Basic: How to ensure batch-to-batch consistency in synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction endpoints .

- Quality Control (QC) Protocols : Enforce strict specifications for residual solvents (≤500 ppm) via gas chromatography (GC) and elemental analysis for C/H/N .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (0.1 M HCl), and thermal (40°C) stress, followed by LC-MS profiling .

- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 h) and quantify parent compound via UPLC .

- Light Exposure Testing : Use ICH Q1B guidelines to evaluate photodegradation in UV/visible light chambers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.